N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Attachment of the Cycloheptyl Group: This step involves the alkylation of the imidazole ring with a cycloheptyl halide under basic conditions.
Amidation Reaction: The final step involves the amidation of the imidazole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace suitable leaving groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole moiety is known for its broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions due to its structural complexity.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
N-cycloheptyl-1-[5-(3-methylbutanamido)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group and the 3-methylbutanoyl moiety differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
N-cycloheptyl-1-[5-(3-methylbutanoylamino)pyridin-2-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)11-20(27)24-17-9-10-19(22-12-17)26-13-18(23-14-26)21(28)25-16-7-5-3-4-6-8-16/h9-10,12-16H,3-8,11H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJNLKDENZCDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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